2-Chloro-N-(2,2-diethoxyethyl)acetamide
Description
Contextualization within the Chloroacetamide Class of Compounds
The broader class of chloroacetamides are organic compounds containing the functional group R-NHC(O)CH₂Cl. These compounds are well-established as important intermediates in organic synthesis. chemeo.comresearchgate.net The presence of a reactive carbon-chlorine bond makes them susceptible to nucleophilic substitution reactions, allowing for the introduction of the acetamide (B32628) moiety into various molecular frameworks. researchgate.net This reactivity is fundamental to their application in the synthesis of numerous herbicides, where the chloroacetamide group often forms a key part of the final active ingredient's structure. ijpsr.info
Significance as a Synthetic Intermediate and Reagent in Organic Chemistry
The primary significance of 2-Chloro-N-(2,2-diethoxyethyl)acetamide lies in its role as a precursor in the synthesis of other, more complex molecules. The general synthetic route to N-substituted chloroacetamides involves the reaction of a primary or secondary amine with chloroacetyl chloride. ijpsr.info In the case of the title compound, 2,2-diethoxyethanamine is reacted with chloroacetyl chloride to yield this compound.
This compound is a key intermediate in the industrial synthesis of the herbicide alachlor (B1666766). wikipedia.orgcornell.edu Alachlor is a widely used herbicide for the control of annual grasses and broadleaf weeds in various crops. wikipedia.org The synthesis of alachlor involves the reaction of this compound with 2,6-diethylaniline.
Below is a table summarizing the key chemical identifiers for this compound:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 69568-11-6 |
| Molecular Formula | C8H16ClNO3 |
| Molecular Weight | 209.67 g/mol |
| Canonical SMILES | CCOCC(NC(=O)CCl)OCC |
| InChI Key | YLPRPLVMKYPMMN-UHFFFAOYSA-N |
Current Research Landscape and Outstanding Questions Pertaining to the Compound
Current research directly focusing on this compound is limited, with much of the available literature referencing it within the context of the synthesis and environmental fate of the herbicide alachlor. usgs.gov The reactivity of the chloroacetamide functional group is well-understood, and its application in the synthesis of various heterocyclic compounds and other biologically active molecules continues to be an area of active investigation for the broader class of chloroacetamides. ekb.egresearchgate.net
Outstanding questions pertaining specifically to this compound could include the exploration of its potential as a precursor for novel bioactive molecules beyond the realm of herbicides. Further investigation into its reactivity with a wider range of nucleophiles could unveil new synthetic pathways to interesting and potentially useful chemical entities. Additionally, a more detailed toxicological and environmental impact assessment of the compound itself, independent of its role as an intermediate, could be a valuable area of future research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
55879-71-5 |
|---|---|
Molecular Formula |
C8H16ClNO3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-chloro-N-(2,2-diethoxyethyl)acetamide |
InChI |
InChI=1S/C8H16ClNO3/c1-3-12-8(13-4-2)6-10-7(11)5-9/h8H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
PDFYDALWSHJVAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC(=O)CCl)OCC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro N 2,2 Diethoxyethyl Acetamide
Established Synthetic Routes and Reaction Conditions
The conventional synthesis of 2-Chloro-N-(2,2-diethoxyethyl)acetamide predominantly relies on well-established amidation and nucleophilic substitution reactions. These methods are characterized by their reliability and are widely documented in chemical literature.
Amidification Reactions Utilizing Chloroacetyl Chloride with Diethoxyethylamines
The most direct and commonly employed method for the synthesis of this compound is the acylation of 2,2-diethoxyethanamine with chloroacetyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The general reaction scheme involves the nucleophilic attack of the primary amine group of 2,2-diethoxyethanamine on the electrophilic carbonyl carbon of chloroacetyl chloride. A variety of solvents can be employed, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and aqueous biphasic systems being common choices. researchgate.netsphinxsai.com The selection of the base is crucial to the success of the reaction, with common choices including triethylamine (B128534) (TEA), potassium carbonate, or an excess of the starting amine itself. sphinxsai.comerciyes.edu.tr
Table 1: Representative Conditions for Amidification of Amines with Chloroacetyl Chloride
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline (B41778) | DBU | THF | 3 h | 86 | sphinxsai.com |
| Various Aromatic Amines | None (neat) | None | 1 h | Good | ekb.eg |
| Amino Alcohols | Phosphate Buffer | Water | 20 min | High | tandfonline.com |
| Aminopyrimidine Derivatives | None | Acetonitrile | 4 h | 85 | erciyes.edu.tr |
| Aryl Amines | Triethylamine | DCM | - | - | researchgate.net |
Nucleophilic Substitution Approaches for Introducing the Diethoxyethyl Moiety
An alternative theoretical approach to the synthesis of this compound involves the introduction of the diethoxyethyl group via a nucleophilic substitution reaction. In this strategy, a different starting material containing a suitable leaving group would be reacted with a nucleophile containing the diethoxyethyl moiety. However, this approach is less common for the direct synthesis of the target compound compared to the direct amidification route.
The reactivity of the chlorine atom in N-substituted 2-chloroacetamides allows for its displacement by various nucleophiles. ekb.eg This reactivity is a cornerstone of the synthetic utility of this class of compounds for further chemical transformations.
Advanced Synthetic Techniques and Optimization Studies
In recent years, there has been a significant drive towards the development of more efficient, sustainable, and scalable synthetic methodologies in organic chemistry. For the synthesis of this compound, advanced techniques such as microwave-assisted synthesis and continuous flow chemistry offer promising avenues for process optimization.
Investigations into Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity. researchgate.net In the context of synthesizing this compound, microwave-assisted amidification would involve the same reactants as the conventional method but would be carried out in a dedicated microwave reactor.
Studies on the microwave-assisted synthesis of various N-substituted acetamides have demonstrated significant improvements over conventional heating methods. For instance, the synthesis of 2-Chloro-N-p-tolylacetamide, which conventionally requires 5-6 hours, can be completed in 5-10 minutes with comparable or higher yields under microwave irradiation. researchgate.net
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Chloro-N-p-tolylacetamide
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | 5-6 hours | 5-10 minutes | researchgate.net |
| Yield | Comparable | 50-80% | researchgate.net |
Applications of Continuous Flow Chemistry in Compound Preparation
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govrsc.org In a continuous flow setup for the synthesis of this compound, streams of 2,2-diethoxyethanamine and chloroacetyl chloride, along with a base and solvent, would be continuously fed into a reactor where they mix and react. The product stream would then be collected continuously.
This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. almacgroup.com While specific studies on the continuous flow synthesis of this compound are not extensively documented, the successful application of this technology to a wide range of amidation reactions suggests its high potential in this area. nih.gov The use of fixed-bed reactors with immobilized catalysts is a further refinement of this technique. youtube.com
Catalyst Development and Optimization for Improved Yield and Selectivity
The choice of catalyst can significantly impact the efficiency and selectivity of the amidation reaction. While the reaction between a primary amine and an acyl chloride is often facile and may not strictly require a catalyst, the use of certain bases can be considered catalytic in nature as they facilitate the reaction by neutralizing the generated acid.
Research into the amidation of chloroacetyl chloride has explored the use of various catalysts to improve reaction outcomes. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective and commercially available catalyst for the amidation of aryl amines with chloroacetyl chloride, providing high yields at room temperature. sphinxsai.comresearchgate.net Phase transfer catalysts have also been investigated for the N-acetylation of anilines, demonstrating another avenue for process optimization. researchgate.net The development of novel and more efficient catalysts remains an active area of research with the potential to further enhance the synthesis of this compound.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro N 2,2 Diethoxyethyl Acetamide
Exploration of Functional Group Transformations
The unique arrangement of functional groups in 2-Chloro-N-(2,2-diethoxyethyl)acetamide makes it a versatile substrate for various chemical reactions, enabling the synthesis of diverse molecular architectures.
Reactivity of the Chloroacetamide Moiety in Substitution and Elimination Reactions
The chloroacetamide moiety is a key reactive center in this compound. The presence of the electron-withdrawing acetyl group activates the adjacent carbon-chlorine bond, making it susceptible to nucleophilic attack. This facilitates a variety of substitution reactions where the chlorine atom is displaced by a range of nucleophiles.
N-aryl 2-chloroacetamides, a class of compounds to which this compound belongs, are known to react with nucleophiles such as oxygen, nitrogen, and sulfur. researchgate.net These reactions typically proceed via an SN2 mechanism, leading to the formation of new carbon-heteroatom bonds. For instance, the reaction with amines, thiols, or alkoxides would yield the corresponding amino-, thio-, or alkoxy-acetamide derivatives.
Intramolecular nucleophilic substitution is also a plausible and significant reaction pathway, particularly when a nucleophilic center can be generated within the molecule. While direct studies on this compound are limited, analogous systems provide insight. For example, under basic conditions, the hydrolysis of the acetal (B89532) group could potentially lead to an intermediate alcohol that, as an alkoxide, could displace the chloride to form a morpholin-3-one (B89469) ring system. Studies on the cyclization of N-(3-oxoalkyl)chloroacetamides under basic conditions have demonstrated the feasibility of such intramolecular reactions, proceeding through either intramolecular alkylation or Darzens-type reactions to form heterocyclic structures. nih.govresearchgate.net
Elimination reactions of the chloroacetamide moiety are less common but can occur under strongly basic conditions, potentially leading to the formation of an α,β-unsaturated acetamide (B32628) derivative, although this pathway is generally less favored than substitution.
Transformations Involving the Acetal Group (e.g., Hydrolysis to Aldehyde)
The diethyl acetal group in this compound serves as a protected form of an aldehyde. This group is stable under neutral and basic conditions but is readily hydrolyzed under acidic conditions to reveal the aldehyde functionality. This transformation is a cornerstone of its reactivity, as the resulting aldehyde can participate in a variety of subsequent reactions.
The acid-catalyzed hydrolysis of acetals is a well-established reversible process. The mechanism involves protonation of one of the alkoxy oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the aldehyde and two equivalents of ethanol (B145695).
The aldehyde generated from the hydrolysis of this compound is a versatile intermediate. It can undergo classical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination. More significantly, it can participate in intramolecular cyclization reactions. For instance, following the hydrolysis of the acetal, the resulting amino aldehyde can be a precursor in cyclization-condensation reactions to form various heterocyclic systems. Classic examples of such transformations include the Pomeranz–Fritsch reaction for the synthesis of isoquinolines, which utilizes a 2,2-dialkoxyethylamine as a starting material.
Reactivity of the Amide Bond in Various Chemical Environments
The amide bond in this compound is relatively stable but can be cleaved under forcing acidic or basic conditions. Amide hydrolysis, which results in a carboxylic acid and an amine, typically requires elevated temperatures and strong acid or base catalysis.
Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In a basic medium, the hydroxide (B78521) ion directly attacks the carbonyl carbon. Both pathways lead to the formation of a tetrahedral intermediate which then collapses to yield the carboxylic acid and the amine. For this compound, hydrolysis would yield chloroacetic acid and 2,2-diethoxyethylamine.
The reactivity of the amide bond is also crucial in the context of intramolecular reactions. For example, in the Bischler-Napieralski and Pictet-Spengler reactions, which are used to synthesize tetrahydroisoquinolines, a β-arylethylamide is a common starting material. While this compound itself is not a direct substrate for these reactions, it can be chemically modified to a suitable precursor.
Mechanistic Studies of Key Reactions
A detailed understanding of the reaction mechanisms is crucial for controlling the outcome of chemical transformations involving this compound. While specific mechanistic studies on this compound are not extensively documented, the pathways can be inferred from well-established principles and studies on analogous systems.
Elucidation of Reaction Pathways and Transition States
The nucleophilic substitution at the α-carbon of the chloroacetamide moiety is expected to proceed through a classic SN2 transition state. This involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. Computational studies on related systems could provide detailed information on the geometry and energy of this transition state.
For the acid-catalyzed hydrolysis of the acetal group, the reaction pathway involves the formation of a key oxocarbenium ion intermediate. The stability of this intermediate is a determining factor in the reaction rate. The transition state leading to this intermediate would involve the elongation of the carbon-oxygen bond of the departing alcohol.
In the case of intramolecular cyclization to form a morpholin-3-one, the reaction would likely proceed via an initial hydrolysis of the acetal to an aldehyde, followed by reduction to an alcohol. Under basic conditions, the resulting alkoxide would then act as an internal nucleophile, attacking the carbon bearing the chlorine atom. The transition state for this intramolecular SN2 reaction would involve a five-membered ring-like structure, which is entropically favored.
Kinetic and Thermodynamic Analysis of Compound Transformations
The nucleophilic substitution reactions of the chloroacetamide moiety are generally thermodynamically favorable due to the formation of a stable chloride ion as a leaving group. The kinetics of these reactions would be dependent on the nucleophilicity of the attacking species and the steric hindrance around the electrophilic carbon.
The hydrolysis of the acetal group is a reversible reaction, and the position of the equilibrium can be controlled by the reaction conditions. The use of a large excess of water and removal of the alcohol byproduct would drive the reaction towards the aldehyde. The kinetics of this process are highly dependent on the pH of the medium.
Intramolecular cyclization reactions are often favored both kinetically and thermodynamically over their intermolecular counterparts due to the proximity of the reacting groups (a lower entropic barrier). The formation of five- or six-membered rings, such as a morpholin-3-one, is particularly favorable. A comprehensive analysis would require experimental rate studies or high-level computational modeling to determine activation energies and reaction enthalpies.
Role of Solvents and Reagents in Reaction Outcome
The polarity of the solvent plays a critical role in the outcome of reactions involving 2-chloroacetamides. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often employed in nucleophilic substitution reactions of haloacetamides. These solvents are effective at solvating cations, leaving the anionic nucleophile relatively free and more reactive. This generally leads to higher reaction rates for S(_N)2-type reactions. For instance, in the synthesis of heterocyclic compounds, DMF is a common solvent choice for reactions involving N-substituted chloroacetamides and various nucleophiles. researchgate.net
Polar protic solvents, like ethanol and water, can also be used, but their role is more complex. While they can dissolve ionic reagents, they can also solvate the nucleophile through hydrogen bonding, which can decrease its reactivity. ajpojournals.orglibretexts.org However, in some cases, these solvents can facilitate the reaction by stabilizing charged intermediates or by acting as a proton source if required by the mechanism. The choice between a polar aprotic and a polar protic solvent can therefore lead to different reaction efficiencies and product yields.
Nonpolar solvents, such as benzene (B151609) or toluene, are generally less effective for reactions involving ionic nucleophiles due to their poor solvating power for charged species. However, they can be suitable for reactions where the reactants are largely nonpolar or in base-catalyzed cyclizations where a non-coordinating medium is preferred. mdpi.com
The following data tables, based on studies of analogous N-substituted 2-chloroacetamides, illustrate the impact of different solvents and reagents on reaction outcomes.
| Solvent | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|
| Dimethylformamide (DMF) | 4 | 85 | researchgate.net |
| Ethanol | 12 | 65 | researchgate.net |
| Dioxane | 8 | 70 | nih.gov |
| Benzene | 24 | 40 | mdpi.com |
| Base | Solvent | Reaction Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Potassium t-butoxide | t-Butanol/Benzene | 0 to Room Temperature | 71 | researchgate.net |
| Sodium Hydroxide | Benzene | Boiling | Moderate (unspecified) | mdpi.com |
| Triethylamine (B128534) | Dioxane | 0-5 to Reflux | Good (unspecified) | nih.gov |
| Potassium Carbonate | Chloroform | Reflux | Good (unspecified) | nih.gov |
Derivatization Strategies and Analogue Synthesis Utilizing 2 Chloro N 2,2 Diethoxyethyl Acetamide As a Precursor
Synthesis of Novel Acetamide (B32628) Derivatives from the Core Compound
The foundational structure of 2-Chloro-N-(2,2-diethoxyethyl)acetamide offers multiple sites for chemical modification, enabling the synthesis of a wide array of novel acetamide derivatives. Key strategies involve manipulations at the nitrogen atom and the α-carbon of the acetamide moiety.
Introduction of Varied N-Substituents to Modulate Reactivity
While the N-(2,2-diethoxyethyl) substituent is a defining feature of the core compound, analogous research on other N-substituted chloroacetamides demonstrates that variation at the nitrogen atom is a common strategy to modulate electronic and steric properties, thereby influencing reactivity and biological activity. For instance, the synthesis of a series of 2-chloro-N-alkyl/aryl acetamide derivatives has been accomplished through the reaction of chloroacetyl chloride with various aliphatic and aromatic amines. ijpsr.info This straightforward nucleophilic substitution reaction is a fundamental approach to creating a library of compounds with diverse N-substituents.
The reactivity of the N-H group in related chloroacetamide frameworks is also exploited. For example, N-aryl-2-chloroacetamides can be readily prepared by the chloroacetylation of the corresponding aryl amines. researchgate.net The nature of the aryl group, whether it contains electron-donating or electron-withdrawing groups, can significantly impact the properties of the resulting molecule.
Modifications at the α-Carbon of the Acetamide Moiety
The chlorine atom at the α-carbon is the primary reactive site for nucleophilic substitution, making it a versatile handle for introducing a wide range of functional groups. The high mobility of this chlorine atom allows for reactions with various nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.net
In analogous systems, such as 2-chloro-N-arylacetamides, the α-chloro group readily reacts with sulfur nucleophiles. For example, treatment of 2-chloro-N-arylacetamides with 2-mercaptonicotinonitrile (B1308631) derivatives in the presence of a base leads to the formation of novel thieno[2,3-b]pyridines. nih.gov This highlights the potential of the α-carbon as a key position for constructing more complex molecular architectures.
The following table summarizes examples of derivatives synthesized from analogous chloroacetamide precursors.
| Precursor | Reagent | Resulting Derivative | Reference |
| Chloroacetyl chloride | Various aliphatic and aromatic amines | 2-chloro-N-alkyl/aryl acetamides | ijpsr.info |
| 2-chloro-N-arylacetamide | 2-mercaptonicotinonitrile derivatives | Thieno[2,3-b]pyridines | nih.gov |
| 2-chloro-N-p-tolylacetamide | Thiosemicarbazide (B42300) | (2-(1-(p-tolylcarbamoyl)methyl)hydrazin-1-yl)(thioxo)methanaminium | researchgate.net |
| 2-chloro-N-p-tolylacetamide | Semicarbazide | 2-(2-(1-(p-tolylcarbamoyl)methyl)hydrazine-1-carboxamido)-1-aminium | researchgate.net |
| 2-chloro-N-p-tolylacetamide | Thiourea | 2-imino-3-(p-tolylcarbamoyl)methyl)thiazolidin-4-one | researchgate.net |
Cyclization and Heterocycle Formation via Transformations of the Compound
The reactive functionalities within 2-chloro-N-substituted acetamides make them valuable precursors for the synthesis of various heterocyclic systems. Intramolecular or intermolecular reactions involving the chloroacetamide moiety can lead to the formation of five-, six-, or seven-membered rings.
A notable example is the palladium-catalyzed cyclization of 2-chloro-N-(2-vinyl)aniline derivatives, which can be selectively converted into carbazoles, indoles, dibenzazepines, and acridines. semanticscholar.orgmit.edunih.gov The selectivity of these transformations is controlled by the choice of phosphine (B1218219) ligand, demonstrating a sophisticated method for directing the reaction pathway towards a desired heterocyclic core. semanticscholar.orgmit.edunih.gov
Furthermore, the reaction of 2-chloro-N-arylacetamides with reagents like ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of thiazolidin-4-one derivatives. researchgate.net In a similar vein, reactions of 2-chloro-N-p-tolylacetamide with thiosemicarbazide or semicarbazide, followed by condensation with aromatic aldehydes or ketones and subsequent reaction with chloroacetyl chloride, can yield β-lactam derivatives. researchgate.net
Organochalcogenide chemistry also provides a route to heterocycles. The reaction of N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide with sodium chalcogenates (sulfur, selenium, or tellurium) can produce the corresponding cyclic chalcogenide compounds. ekb.eg
The table below presents examples of heterocycles synthesized from analogous chloroacetamide precursors.
| Precursor | Key Reagents | Resulting Heterocycle | Reference |
| 2-chloro-N-(2-vinyl)aniline | Pd catalyst, Phosphine ligands | Carbazoles, Indoles, Dibenzazepines, Acridines | semanticscholar.orgmit.edunih.gov |
| 2-chloro-N-p-tolylacetamide | Thiosemicarbazide, Aromatic aldehydes, Chloroacetyl chloride | β-lactam derivatives | researchgate.net |
| N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Sodium chalcogenates (Na2E, E=S, Se, Te) | Cyclic chalcogenide compounds | ekb.eg |
| 2-chloro-N-arylacetamide | Ammonium thiocyanate | Thiazolidin-4-one derivatives | researchgate.net |
Structure-Reactivity Relationship Studies of Derived Compounds
The relationship between the structure of chloroacetamide derivatives and their chemical reactivity is a critical aspect of their synthetic utility. The ease of displacement of the chlorine atom at the α-carbon is a key determinant of their reactivity towards nucleophiles. researchgate.net
The nature of the N-substituent plays a significant role in modulating this reactivity. Electron-withdrawing groups on an N-aryl substituent, for instance, can enhance the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups may decrease its reactivity.
In the context of palladium-catalyzed cyclizations of 2-chloro-N-(2-vinyl)aniline, the structure of the phosphine ligand is paramount in controlling the reaction outcome. Different ligands can favor the formation of different ring sizes (five-, six-, or seven-membered heterocycles), highlighting a nuanced structure-reactivity relationship that is dependent on the catalyst system. semanticscholar.orgmit.edunih.gov
Studies on the synthesis of thieno[2,3-b]pyridines from 2-chloro-N-arylacetamides and 2-mercaptonicotinonitrile derivatives implicitly explore structure-reactivity relationships by demonstrating that this particular reaction pathway is favorable under specific conditions (ethanolic sodium ethoxide at reflux). nih.gov The success of this transformation depends on the nucleophilicity of the thiol and the electrophilicity of the α-carbon in the chloroacetamide.
While specific quantitative structure-reactivity relationship (QSAR) studies for the derivatization of this compound are not available, the principles derived from analogous systems provide a solid framework for predicting its chemical behavior and for the rational design of synthetic pathways to novel compounds.
Spectroscopic and Structural Elucidation in Research of 2 Chloro N 2,2 Diethoxyethyl Acetamide and Its Transformations
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR)
There is no published research containing ¹H, ¹³C, or 2D NMR spectroscopic data for 2-Chloro-N-(2,2-diethoxyethyl)acetamide. For analogous compounds, such as N-aryl acetamides, NMR spectroscopy has been crucial for confirming their synthesis and structure. For instance, studies on similar molecules have used ¹H NMR to identify the chemical shifts and coupling constants of protons in different chemical environments and ¹³C NMR to determine the number and type of carbon atoms. Advanced 2D NMR techniques like COSY and HSQC would be invaluable in definitively assigning the complex proton and carbon signals expected in this compound, particularly in resolving the overlapping signals of the diethoxyethyl group.
Infrared (IR) and Mass Spectrometry (MS) Applications in Reaction Monitoring and Identification
Specific IR and MS data for this compound are not available in the current body of scientific literature. In the study of related chloroacetamide derivatives, IR spectroscopy has been instrumental in identifying key functional groups. For example, the characteristic absorption bands for the amide C=O stretch and N-H bend are typically used to monitor the progress of amidation reactions. Mass spectrometry, often coupled with gas chromatography (GC-MS), is a standard technique for determining the molecular weight and fragmentation patterns of newly synthesized compounds, which aids in their structural confirmation. Such analyses would be critical in any research involving the synthesis or transformation of this compound.
Computational and Theoretical Studies on 2 Chloro N 2,2 Diethoxyethyl Acetamide and Its Reaction Pathways
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is widely employed to predict the optimized geometry, electronic properties, and reactivity of molecules. For 2-Chloro-N-(2,2-diethoxyethyl)acetamide, DFT calculations can elucidate the fundamental aspects of its chemical nature.
DFT calculations are typically performed to determine the molecule's ground-state energy and electron density. From these, a variety of properties can be derived. The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, is optimized to find the most stable conformation. This information is crucial for understanding the molecule's three-dimensional shape and steric properties.
Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, which can be used to identify electron-rich and electron-deficient regions of the molecule. This is instrumental in predicting sites susceptible to nucleophilic or electrophilic attack. Various reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can also be calculated to quantify the molecule's reactivity.
Below is a hypothetical table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.23 Å |
| C-N | 1.35 Å | |
| C-Cl | 1.78 Å | |
| Bond Angle | O=C-N | 122.5° |
| C-N-C | 121.0° | |
| Cl-C-C | 111.0° | |
| Dihedral Angle | H-N-C-H | 178.0° |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Reaction Mechanisms
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. tandfonline.com MD simulations are particularly useful for studying the conformational flexibility of molecules like this compound, which possesses several rotatable bonds. rsc.orgtandfonline.com
Understanding the conformational preferences is vital as it can significantly influence the molecule's reactivity and its interactions with other molecules. For instance, the accessibility of the reactive chloroacetyl group can be dependent on the conformation of the diethoxyethyl side chain.
The following table provides a hypothetical summary of results from a conformational analysis of this compound using MD simulations.
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |
| A | -65° | 0.0 | 45 |
| B | 175° | 0.8 | 30 |
| C | 60° | 1.5 | 25 |
Note: The data in this table is for illustrative purposes to demonstrate the type of information obtained from MD simulations.
Frontier Molecular Orbital (FMO) and Natural Bonding Orbital (NBO) Analysis for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. taylorandfrancis.comlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.edu The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack. The energy and shape of the HOMO and LUMO are key indicators of the molecule's reactivity. A low HOMO-LUMO energy gap generally implies high reactivity.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. nih.gov It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, which corresponds well with the Lewis structure representation of a molecule. NBO analysis for this compound would reveal the charge on each atom, providing a quantitative measure of the polarity of bonds and the distribution of electron density. This information is crucial for understanding the electrostatic interactions and the nature of the chemical bonds within the molecule.
A hypothetical table summarizing FMO and NBO analysis results is presented below.
| Parameter | Value (eV) |
| HOMO Energy | -7.2 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 6.7 |
| NBO Charge | Atom |
| Cl | |
| C (of C=O) | |
| O (of C=O) | |
| N |
Note: The data in this table is illustrative and represents plausible results from FMO and NBO analyses.
Reaction Mechanism Modeling through Advanced Computational Chemistry
Advanced computational chemistry methods can be used to model the detailed pathways of chemical reactions, providing insights into the transition states and intermediates involved. smu.eduibs.re.kr For this compound, a key reaction of interest is the nucleophilic substitution of the chlorine atom.
By employing techniques such as transition state theory and intrinsic reaction coordinate (IRC) calculations, the entire reaction pathway can be mapped out. These calculations can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is critical for predicting the reaction rate and understanding the factors that influence it.
Modeling the reaction mechanism can also reveal the step-by-step process of bond breaking and bond formation. For example, in a nucleophilic substitution reaction, computational modeling can distinguish between a concerted (one-step) or a stepwise (two-step) mechanism. This level of detail is often difficult to obtain through experimental methods alone.
The following table provides a hypothetical set of calculated activation energies for a nucleophilic substitution reaction of this compound with a generic nucleophile.
| Reaction Step | Activation Energy (kcal/mol) |
| Nucleophilic Attack | 15.2 |
| Chlorine Departure | 2.5 |
| Overall Reaction | Exothermic |
Note: The data in this table is for illustrative purposes to show the kind of results obtained from reaction mechanism modeling.
Strategic Applications in Complex Organic Synthesis: the Role of 2 Chloro N 2,2 Diethoxyethyl Acetamide
Intermediate in Praziquantel Synthesis: Detailed Pathway Analysis
The synthesis of the core structure of Praziquantel typically begins with the preparation of an N-substituted chloroacetamide. For instance, phenylethylamine is reacted with chloroacetyl chloride in a biphasic system of dichloromethane (B109758) and water, using a base like potassium carbonate as an acid scavenger. This reaction produces 2-chloro-N-phenethylacetamide with high efficiency. asianpubs.org
The crucial step involves the condensation of this chloroacetamide intermediate with an amine bearing a protected aldehyde, such as 2,2-diethoxyethan-1-amine (or the commonly cited 2,2-dimethoxyethan-1-amine). asianpubs.org This reaction is a nucleophilic substitution where the primary amine displaces the chloride ion, forming a key secondary amine intermediate, N-(2,2-diethoxyethyl)-2-((2-phenylethyl)amino)acetamide. This transformation is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The use of a base is critical for scavenging the HCl generated during the reaction. asianpubs.org
Recent advancements have demonstrated that this condensation can be performed with high yields using continuous-flow chemistry, which can significantly reduce reaction times compared to conventional batch methods. researchgate.netthieme-connect.com
| Reactants | Solvent | Base | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-chloro-N-phenethylacetamide and aminoacetaldehyde dimethyl acetal (B89532) | DMF | K₂CO₃ | 75 °C | 94% | asianpubs.org |
| 2-chloro-N-phenethylacetamide and 2,2-dimethoxyethan-1-amine (Flow Chemistry) | DMF | - | 75 °C | 95% | thieme-connect.com |
Following the formation of the N-substituted acetamide (B32628) intermediate, the next stage involves an acid-catalyzed cyclization. The intermediate, such as 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, is treated with a strong acid, typically concentrated sulfuric acid, in a chlorinated solvent like dichloromethane. thieme-connect.comgoogle.com This reaction, known as the Pictet-Spengler reaction, results in the formation of the pyrazino[2,1-a]isoquinoline ring system, a core component of Praziquantel. google.com
The final step in the synthesis is the acylation of the cyclized intermediate. The secondary amine within the isoquinoline (B145761) ring system is acylated using cyclohexanoyl chloride in the presence of a base and a suitable solvent. google.com This step attaches the cyclohexanoyl group, completing the synthesis of Praziquantel. google.com
Potential as a Versatile Synthon for Other Pharmaceutical or Agrochemical Intermediates
The chemical reactivity of 2-Chloro-N-(2,2-diethoxyethyl)acetamide extends beyond its role in Praziquantel synthesis, positioning it as a versatile synthon for a range of other complex molecules. The utility of α-chloroacetamides is well-documented in the synthesis of various biologically active compounds. ijpsr.inforesearchgate.net
The key to its versatility lies in the electrophilic nature of the carbon atom bearing the chlorine. This site is highly susceptible to nucleophilic substitution by a wide array of nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.net This reactivity allows for the facile introduction of the N-(2,2-diethoxyethyl)acetamide moiety into different molecular scaffolds.
This class of compounds has found significant application in the agrochemical industry. For example, related N-substituted chloroacetamides are key intermediates in the production of herbicides such as Acetochlor. researchgate.netnih.gov The synthesis of these herbicides often involves the reaction of a chloroacetamide with an aniline (B41778) derivative.
Furthermore, the acetal group in this compound offers additional synthetic possibilities. Under acidic conditions, the acetal can be hydrolyzed to reveal a highly reactive aldehyde functional group. This aldehyde can then participate in a variety of subsequent reactions, such as reductive aminations, Wittig reactions, or further cyclizations, thereby enabling the construction of diverse and complex heterocyclic systems. The demonstrated antimicrobial and antifungal properties of some N-substituted chloroacetamides suggest potential applications in developing new therapeutic agents. ijpsr.inforesearchgate.net
Chemo- and Regioselectivity Considerations in Synthetic Applications
The synthetic utility of this compound is greatly enhanced by the high degree of chemo- and regioselectivity observed in its reactions.
Chemoselectivity: The compound possesses two primary electrophilic centers: the carbonyl carbon of the amide and the α-carbon attached to the chlorine atom. In reactions with amine nucleophiles, the substitution overwhelmingly occurs at the α-carbon. This high chemoselectivity is attributed to the greater reactivity of the C-Cl bond in an S(_N)2 reaction compared to nucleophilic attack at the amide carbonyl. The amide carbonyl is significantly less electrophilic due to resonance delocalization of the nitrogen lone pair, which reduces the partial positive charge on the carbonyl carbon. The use of a non-nucleophilic base, such as potassium carbonate, is also crucial as it prevents competition with the primary amine nucleophile. asianpubs.org
Regioselectivity: The structure of this compound inherently controls the regioselectivity of its reactions. For nucleophilic substitution, there is only one carbon atom bonded to a good leaving group (chlorine), making it the exclusive site of attack. This predictability is essential for designing reliable and efficient synthetic routes, ensuring that the desired constitutional isomer is formed. In more complex substrates derived from this synthon, the differential reactivity of the chloroacetamide and the protected aldehyde allows for selective, stepwise transformations by carefully choosing reaction conditions.
Future Research Perspectives and Emerging Trends in 2 Chloro N 2,2 Diethoxyethyl Acetamide Research
Development of More Sustainable and Environmentally Benign Synthetic Routes
Traditional synthesis of N-substituted chloroacetamides often involves the use of chloroacetyl chloride with an appropriate amine, a method that can be effective but raises environmental and safety concerns due to hazardous reagents and solvents. ijpsr.info The future of synthesizing 2-Chloro-N-(2,2-diethoxyethyl)acetamide lies in the adoption of green chemistry principles aimed at minimizing waste, reducing energy consumption, and utilizing safer chemicals. sphinxsai.com
Key areas of development include:
Alternative Acylating Agents and Catalysts: Research is moving towards replacing hazardous reagents with more benign alternatives. organic-chemistry.org For amide synthesis, this includes catalytic methods that avoid the use of stoichiometric activating agents, which generate significant waste. bohrium.comucl.ac.uk Enzymatic approaches, for instance, using catalysts like Candida antarctica lipase (B570770) B, offer a highly efficient and environmentally friendly strategy for forming amide bonds from free carboxylic acids and amines. nih.gov Another avenue involves boric acid-catalyzed reactions under solvent-free conditions, which can significantly increase reaction rates and simplify product purification. researchgate.net
Green Solvents and Reaction Conditions: A major focus of green chemistry is the replacement of hazardous solvents like dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF) with safer alternatives such as ethyl acetate (B1210297) or even water. ucl.ac.ukunibo.it Furthermore, solvent-free synthesis, where reactants are heated directly, presents a simple and efficient procedure that eliminates solvent waste entirely. researchgate.net Novel routes, such as synthesizing acetamides from CO2, methanol, H2, and amines, represent a paradigm shift towards using renewable feedstocks. rsc.org
Energy Efficiency: The adoption of alternative energy sources like microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods.
The table below summarizes potential green alternatives to conventional synthesis methods.
| Tactic | Conventional Method | Sustainable Alternative | Potential Benefits |
| Catalysis | Stoichiometric activating agents | Enzymatic catalysts (e.g., Lipase B) nih.gov; Boric acid researchgate.net | Reduced waste, milder reaction conditions, high selectivity. |
| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Ethyl acetate unibo.it; Water; Solvent-free conditions researchgate.net | Reduced toxicity, lower environmental impact, simplified workup. |
| Reagents | Chloroacetyl chloride | Direct condensation of carboxylic acids and amines google.com | Improved atom economy, avoidance of hazardous materials. |
| Energy | Conventional heating | Microwave irradiation | Faster reaction rates, reduced energy consumption. |
Exploration of Novel Reactivity Patterns and Derivatization Opportunities for Chemical Diversity
The chemical structure of this compound, featuring a reactive chloroacetyl group, makes it a valuable intermediate for chemical synthesis. The primary mode of reactivity involves the nucleophilic substitution of the chlorine atom, a versatile handle for introducing a wide array of functional groups and building chemical diversity. tandfonline.comtandfonline.comresearchgate.net
Future research will likely focus on:
Reaction with Diverse Nucleophiles: The chlorine atom is readily displaced by oxygen, nitrogen, and sulfur nucleophiles. tandfonline.comtandfonline.com This allows for the synthesis of a broad library of derivatives, including ethers, thioethers, and secondary/tertiary amines, by reacting this compound with various alcohols, thiols, and amines. researchgate.net
Synthesis of Heterocyclic Scaffolds: A particularly promising area is the use of this compound in intramolecular or intermolecular reactions to form heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. mdpi.com For example, reactions of N-aryl-2-chloroacetamides with reagents like ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of 2-(arylimino)thiazolidin-4-ones. researchgate.net Similarly, multi-step reactions can yield thiophene (B33073) derivatives. tandfonline.com The acetal (B89532) group in this compound could also be hydrolyzed to an aldehyde, opening pathways to different cyclization reactions. The formation of halogenated nitrogenous heterocyclic compounds has been reported from related precursors, suggesting a potential route for novel scaffold synthesis. researchgate.net
Transition-Metal-Catalyzed Cross-Coupling: While nucleophilic substitution is the dominant pathway, exploring transition-metal-catalyzed cross-coupling reactions could unlock new reactivity patterns and allow for the formation of carbon-carbon or carbon-heteroatom bonds that are otherwise difficult to access.
The table below outlines potential derivatization strategies and the resulting compound classes.
| Reactant Type | Reaction | Resulting Compound Class |
| Alcohols/Phenols | O-Alkylation | Ethers |
| Thiols/Thiophenols | S-Alkylation | Thioethers nih.gov |
| Amines | N-Alkylation | Substituted Amines researchgate.net |
| Bidentate Nucleophiles | Cyclocondensation | Heterocycles (e.g., Thiazolidinones, Thiophenes) tandfonline.comtandfonline.com |
Integration of Advanced Computational Prediction and Machine Learning in Compound Research
The integration of computational chemistry and machine learning (ML) is revolutionizing chemical research by enabling rapid prediction of molecular properties, reactivity, and biological activity, thereby accelerating the discovery and development process. nih.gov
In Silico Prediction of Properties: Computational tools are already used to predict the physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) of N-substituted chloroacetamides. nih.govmdpi.com Methods like Density Functional Theory (DFT) can be used to calculate molecular orbitals, band gap energy, and chemical hardness, providing insights into a molecule's stability and reactivity. researchgate.net For this compound and its derivatives, these in silico studies can guide the selection of candidates for synthesis, saving significant time and resources. mdpi.comresearchgate.net Molecular docking studies can further predict how these compounds might interact with biological targets, such as enzymes or receptors. nih.gov
Machine Learning for Reactivity Prediction: A frontier in chemical research is the application of ML to predict the outcomes of chemical reactions. eurekalert.org ML models can be trained on large datasets of known reactions to predict yields, identify optimal reaction conditions, or even suggest synthesis routes. bath.ac.uknih.gov Recently, the development of ML models specifically for predicting the reactivities of chloroacetamides has been reported, highlighting a significant emerging trend. researchgate.net Such models could be invaluable for planning the derivatization of this compound, predicting which reactions are most likely to succeed and under what conditions.
Accelerating Discovery with AI: By combining molecular modeling with ML, researchers can create powerful synergistic approaches. bath.ac.uk ML models can learn from data generated by high-accuracy quantum mechanical calculations to provide rapid and accurate predictions of reaction energy barriers. This allows for the high-throughput screening of virtual compound libraries and the rational design of molecules with desired properties, representing a paradigm shift in how chemical research is conducted. arxiv.org
| Computational Tool | Application in Research | Potential Impact |
| Molecular Docking | Predicting binding affinity and mode to biological targets. nih.gov | Rational design of biologically active compounds. |
| DFT Calculations | Determining electronic structure, stability, and reactivity descriptors. researchgate.net | Understanding intrinsic molecular properties to guide synthesis. |
| ADME Prediction | In silico screening of pharmacokinetic properties. nih.gov | Early-stage filtering of compounds with poor drug-like properties. |
| Machine Learning | Predicting reaction outcomes, yields, and optimal conditions. bath.ac.ukresearchgate.net | Accelerating synthesis planning and chemical discovery. |
Q & A
Q. How does this compound compare to 2-Chloro-N-(2-phenylethyl)acetamide in reactivity?
- Reactivity Trends : The diethoxyethyl group increases steric hindrance, reducing nucleophilic attack rates compared to the phenyl analogue. However, it enhances solubility, enabling reactions in aqueous-organic biphasic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
